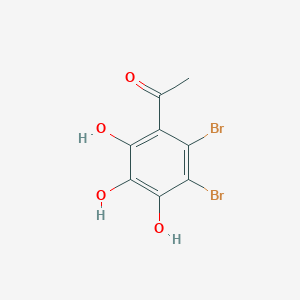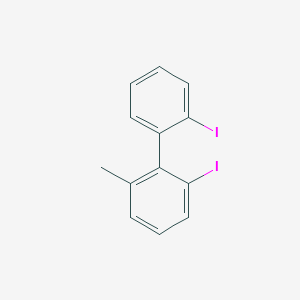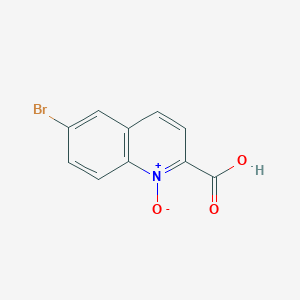
6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid: is a heterocyclic aromatic compound with a quinoline backbone. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position makes it a unique derivative of quinoline. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The carboxylation step can be achieved using carbon dioxide in the presence of a suitable base.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and carboxylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized quinoline derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
6-Bromoquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
Quinoline-2-carboxylic acid: Lacks the bromine atom, which may reduce its biological activity.
6-Chloro-1-oxo-1lambda~5~-quinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological properties.
Uniqueness: 6-Bromo-1-oxo-1lambda~5~-quinoline-2-carboxylic acid stands out due to the combined presence of the bromine atom and the carboxylic acid group. This combination enhances its reactivity in chemical synthesis and its potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
65147-79-7 |
|---|---|
Fórmula molecular |
C10H6BrNO3 |
Peso molecular |
268.06 g/mol |
Nombre IUPAC |
6-bromo-1-oxidoquinolin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-2-4-8-6(5-7)1-3-9(10(13)14)12(8)15/h1-5H,(H,13,14) |
Clave InChI |
SWZIEMLONOUONU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=[N+]2[O-])C(=O)O)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


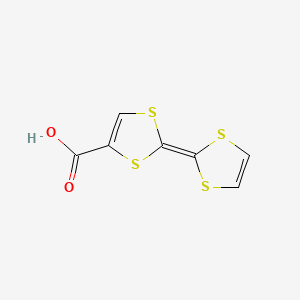
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
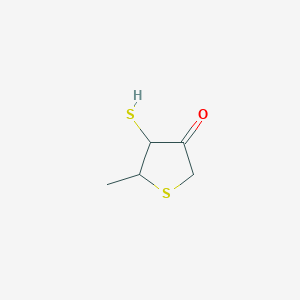

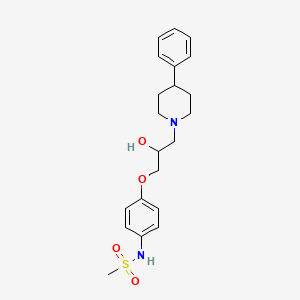
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

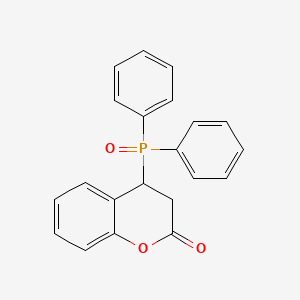
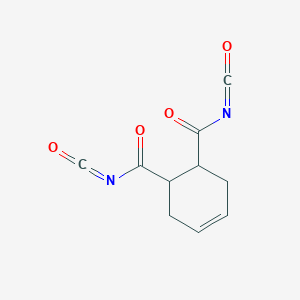
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
